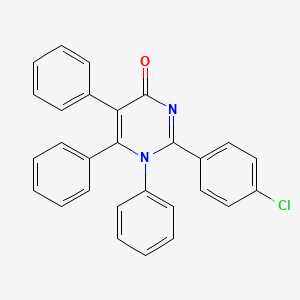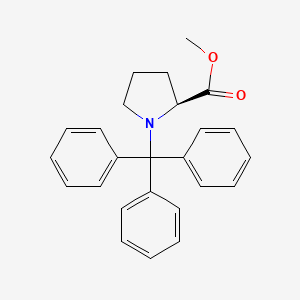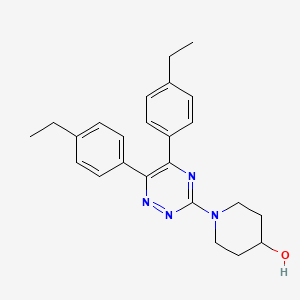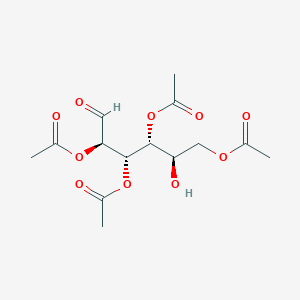
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is a complex organic compound with the molecular formula C22H24N4O and a molecular weight of 360.45 . This compound is characterized by the presence of a morpholine ring, an ethanamine group, and a pyridazinyl group substituted with two phenyl rings. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-diphenyl-3-pyridazinyl chloride with 4-morpholineethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- can be compared with other similar compounds, such as:
4-Morpholineethanamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-: This compound is unique due to the presence of two phenyl groups on the pyridazinyl ring, which can influence its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
118270-30-7 |
|---|---|
Molekularformel |
C22H24N4O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine |
InChI |
InChI=1S/C22H24N4O/c1-3-7-18(8-4-1)20-17-21(19-9-5-2-6-10-19)24-25-22(20)23-11-12-26-13-15-27-16-14-26/h1-10,17H,11-16H2,(H,23,25) |
InChI-Schlüssel |
VFDGPNZXYGOKDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)




![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)




